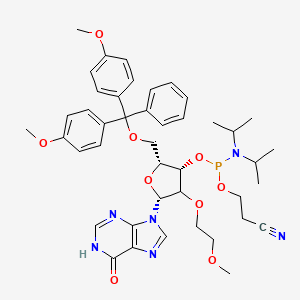

DMTr-MOE-Inosine-3-CED-phosphoramidite

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C43H53N6O9P |

|---|---|

分子量 |

828.9 g/mol |

IUPAC 名称 |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C43H53N6O9P/c1-29(2)49(30(3)4)59(56-23-11-22-44)58-38-36(57-42(39(38)54-25-24-51-5)48-28-47-37-40(48)45-27-46-41(37)50)26-55-43(31-12-9-8-10-13-31,32-14-18-34(52-6)19-15-32)33-16-20-35(53-7)21-17-33/h8-10,12-21,27-30,36,38-39,42H,11,23-26H2,1-7H3,(H,45,46,50)/t36-,38+,39?,42-,59?/m1/s1 |

InChI 键 |

FSSPCCHOIYMGBP-YPWCYHDDSA-N |

手性 SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](O[C@H](C1OCCOC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

规范 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

产品来源 |

United States |

Foundational & Exploratory

The Cornerstone of Synthetic Nucleic Acids: An In-depth Guide to Protecting Groups in Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and drug development, the chemical synthesis of oligonucleotides is a foundational technology. At the heart of this process lies phosphoramidite (B1245037) chemistry, a robust and efficient method for the stepwise assembly of nucleic acid chains. The success of this chemistry is critically dependent on a sophisticated system of protecting groups, which act as temporary shields for reactive functional groups, ensuring the precision and fidelity of the synthesis. This technical guide provides a comprehensive overview of the core principles of protecting groups in phosphoramidite chemistry, complete with quantitative data, detailed experimental protocols, and logical diagrams to illuminate this essential aspect of oligonucleotide synthesis.

The Logic of Protection: Ensuring Specificity in Synthesis

Phosphoramidite chemistry orchestrates a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[1][2] Protecting groups are indispensable to this cycle, preventing unwanted side reactions and directing the formation of the correct phosphodiester linkages.[1] The key functional groups on a nucleoside phosphoramidite that require protection are the 5'-hydroxyl group, the exocyclic amines of the nucleobases (adenine, guanine (B1146940), and cytosine), the phosphate (B84403) group, and, in the case of RNA synthesis, the 2'-hydroxyl group.[1][3]

An ideal protecting group exhibits several key characteristics:

-

Ease of Introduction: It can be readily and efficiently attached to the target functional group.

-

Stability: It remains intact throughout the synthesis cycle, resisting the various chemical conditions of deblocking, coupling, capping, and oxidation.[1]

-

Orthogonality: It can be selectively removed under conditions that do not affect other protecting groups on the molecule.[4]

-

High-Yield Removal: It can be cleaved with high efficiency at the appropriate stage of the synthesis or during the final deprotection, leaving no residual modifications.[1]

The Phosphoramidite Synthesis Cycle: A Symphony of Protection and Deprotection

The solid-phase synthesis of oligonucleotides via the phosphoramidite method is a cyclical process performed on an automated synthesizer.[2] The growing oligonucleotide chain is anchored to a solid support, typically controlled pore glass (CPG).[5]

A Closer Look at the Key Players: Protecting Groups in Detail

5'-Hydroxyl Protection: The Gatekeeper of the Cycle

The most commonly used protecting group for the 5'-hydroxyl is the acid-labile 4,4'-dimethoxytrityl (DMT) group.[1][5] Its removal (detritylation or deblocking) at the beginning of each cycle, typically with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM), exposes the 5'-hydroxyl for the subsequent coupling reaction.[6] The release of the brightly colored DMT cation allows for real-time monitoring of the coupling efficiency.[7]

Phosphate Protection: Stabilizing the Backbone

The phosphorus atom in the phosphoramidite moiety is protected to prevent unwanted side reactions. The most prevalent phosphate protecting group is the β-cyanoethyl group.[1][8] This group is stable throughout the synthesis cycle but is readily removed during the final deprotection step under mild alkaline conditions via a β-elimination reaction.[1][8]

Nucleobase Protection: Preventing Unwanted Reactivity

The exocyclic amino groups of adenine (B156593) (A), cytosine (C), and guanine (G) are nucleophilic and must be protected to prevent reactions at these sites during synthesis. Thymine (T) and Uracil (U) do not have exocyclic amino groups and therefore do not require protection.[5] The choice of nucleobase protecting groups is critical and influences the final deprotection strategy.

| Nucleobase | Standard Protecting Group | "Mild" Protecting Group | "UltraMild" Protecting Group |

| dA | Benzoyl (Bz) | Benzoyl (Bz) | Phenoxyacetyl (Pac) |

| dC | Benzoyl (Bz) | Acetyl (Ac) | Acetyl (Ac) |

| dG | Isobutyryl (iBu) | Dimethylformamidine (dmf) | iso-Propylphenoxyacetyl (iPr-Pac) |

Table 1: Common Protecting Groups for DNA Synthesis.

The "Mild" and "UltraMild" protecting groups are more labile and allow for gentler deprotection conditions, which is crucial for the synthesis of oligonucleotides containing sensitive modifications or dyes.[9][10]

2'-Hydroxyl Protection: The Challenge of RNA Synthesis

The synthesis of RNA is more complex than DNA synthesis due to the presence of the 2'-hydroxyl group, which must be protected to prevent chain cleavage and isomerization during the synthesis cycle.[5][11] The choice of the 2'-hydroxyl protecting group is a critical factor in the success of RNA synthesis.[12]

Common 2'-hydroxyl protecting groups include:

-

tert-Butyldimethylsilyl (TBDMS): A widely used group, though its bulkiness can sometimes lead to lower coupling efficiencies.[13]

-

[(Triisopropylsilyl)oxy]methyl (TOM): Offers good stability and high coupling yields.[4]

-

2'-O-Fpmp (1-(2-fluorophenyl)-4-methoxypiperidin-4-yl): An acetal-based protecting group.[4]

The selection of the 2'-hydroxyl protecting group dictates the final deprotection strategy, which often involves a fluoride-based treatment to remove silyl-based groups.[14]

The Final Act: Cleavage and Deprotection

After the desired oligonucleotide sequence has been assembled, the final steps involve cleaving the oligonucleotide from the solid support and removing all remaining protecting groups from the phosphate backbone and the nucleobases.[10] The deprotection strategy is determined by the lability of the protecting groups used during synthesis.

Deprotection Strategies and Conditions

The conditions for deprotection vary significantly based on the protecting groups employed.

| Deprotection Strategy | Reagent | Temperature | Duration | Applicable Protecting Groups |

| Standard | Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55 °C | 8-17 hours | Standard (Bz-dA, Bz-dC, iBu-dG) |

| Standard (dmf-dG) | Concentrated Ammonium Hydroxide | Room Temperature | 17 hours | Bz-dA, Bz-dC, dmf-dG |

| UltraMild | 0.05 M Potassium Carbonate in Methanol (B129727) | Room Temperature | 4 hours | UltraMild (Pac-dA, Ac-dC, iPr-Pac-dG) |

| UltraMild (Ammonia) | Concentrated Ammonium Hydroxide | Room Temperature | 2 hours | UltraMild (Pac-dA, Ac-dC, iPr-Pac-dG) with Pac₂O capping |

| UltraFAST | Ammonium Hydroxide/40% Methylamine (AMA) (1:1 v/v) | 65 °C | 5-10 minutes | Ac-dC must be used for cytosine |

Table 2: Common Deprotection Conditions for DNA Oligonucleotides.[9][15][16]

Quantitative Insights: Coupling Efficiency

The efficiency of the coupling step is paramount to the successful synthesis of long, high-quality oligonucleotides. Modern phosphoramidite chemistry, with optimized activators and high-quality reagents, routinely achieves coupling efficiencies of over 99%.[1][17] Even a small decrease in coupling efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[17][18] For example, the synthesis of a 50-mer oligonucleotide with an average coupling efficiency of 99.5% will theoretically yield approximately 78% of the full-length product, whereas an efficiency of 98.5% would yield only about 52%.[17]

| Protecting Group Type | Activator | Typical Coupling Time | Reported Coupling Efficiency |

| Standard DNA | Tetrazole derivatives (e.g., ETT, BTT) | 30 seconds | >99% |

| RNA (TBDMS) | Tetrazole derivatives | 5-10 minutes | >98% |

| RNA (CEM) | Tetrazole derivatives | Not specified | >98% |

Table 3: Representative Coupling Efficiencies.[6][13][19] Note: Efficiencies can be influenced by sequence context, solid support, and synthesizer parameters.

Experimental Protocols

Protocol 1: Standard Phosphoramidite Coupling Cycle (Automated Synthesizer)

This protocol outlines the general steps performed by an automated DNA/RNA synthesizer for a single nucleotide addition.

Materials:

-

Solid support with the initial nucleoside (5'-DMT protected).

-

Phosphoramidite solution (0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).

-

Deblocking solution (3% Trichloroacetic acid in dichloromethane).

-

Capping solution A (e.g., Acetic anhydride (B1165640) in THF/Lutidine).

-

Capping solution B (e.g., 16% 1-Methylimidazole in THF).

-

Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine).

-

Anhydrous acetonitrile (B52724) for washing.

Procedure:

-

Deblocking: The synthesis column containing the solid support is washed with anhydrous acetonitrile. The deblocking solution is then passed through the column for a specified time (e.g., 60-120 seconds) to remove the 5'-DMT group. The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for the specified coupling time (e.g., 30 seconds for DNA, 5-10 minutes for RNA).[6]

-

Capping: The synthesis column is washed with anhydrous acetonitrile. The capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles. The capping reaction is typically allowed to proceed for 30-60 seconds.

-

Oxidation: The column is washed with anhydrous acetonitrile. The oxidizing solution is delivered to the column to convert the unstable phosphite triester linkage to a stable phosphate triester. The oxidation step is typically completed within 30-60 seconds.

-

Washing: The column is thoroughly washed with anhydrous acetonitrile to prepare for the next synthesis cycle.

Protocol 2: Standard Deprotection of DNA Oligonucleotides using Ammonium Hydroxide

Materials:

-

Oligonucleotide synthesized on solid support (e.g., CPG).

-

Concentrated ammonium hydroxide (28-30%).

-

Screw-cap vial.

-

Heating block or oven.

Procedure:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add 1-2 mL of concentrated ammonium hydroxide to the vial.

-

Seal the vial tightly.

-

Heat the vial at 55 °C for 8-17 hours.

-

Allow the vial to cool to room temperature.

-

Carefully open the vial in a fume hood.

-

Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

The crude oligonucleotide solution is now ready for purification or analysis.

Protocol 3: UltraMild Deprotection of DNA Oligonucleotides using Potassium Carbonate in Methanol

Materials:

-

Oligonucleotide synthesized on solid support using UltraMild phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG).

-

0.05 M Potassium carbonate (K₂CO₃) in anhydrous methanol.

-

Screw-cap vial.

-

Glacial acetic acid.

Procedure:

-

Transfer the solid support to a screw-cap vial.

-

Add 1 mL of 0.05 M potassium carbonate in methanol to the vial.

-

Seal the vial and let it stand at room temperature for 4 hours.[20]

-

After incubation, carefully transfer the supernatant to a new tube.

-

Neutralize the solution by adding 6 µL of glacial acetic acid per 1 mL of the deprotection solution.[20]

-

The neutralized solution can now be diluted with water for purification (e.g., by cartridge or HPLC).

Protocol 4: UltraFAST Deprotection of DNA Oligonucleotides using AMA

Materials:

-

Oligonucleotide synthesized on solid support (using Ac-dC).

-

Ammonium hydroxide/40% aqueous Methylamine (AMA) solution (1:1 v/v).

-

Screw-cap vial.

-

Heating block.

Procedure:

-

Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. Caution: Prepare fresh and in a fume hood.

-

Transfer the solid support to a screw-cap vial.

-

Add 1 mL of the AMA reagent to the vial.

-

For cleavage, let the vial stand at room temperature for 5 minutes.[21]

-

For complete deprotection, seal the vial tightly and heat at 65 °C for 5-10 minutes.[9][21]

-

Cool the vial to room temperature before opening in a fume hood.

-

Transfer the supernatant containing the deprotected oligonucleotide to a new tube for further processing.

Conclusion

The judicious use of protecting groups is the bedrock of modern phosphoramidite chemistry, enabling the routine synthesis of high-fidelity DNA and RNA oligonucleotides for a vast array of applications in research, diagnostics, and therapeutics. A thorough understanding of the properties of different protecting groups, their interplay within the synthesis cycle, and the nuances of deprotection strategies is essential for any scientist or professional working in the field of nucleic acid chemistry. As the demand for longer and more complex modified oligonucleotides continues to grow, the development of novel and more efficient protecting group strategies will undoubtedly remain a key area of innovation.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. atdbio.com [atdbio.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. glenresearch.com [glenresearch.com]

- 10. blog.biosearchtech.com [blog.biosearchtech.com]

- 11. diva-portal.org [diva-portal.org]

- 12. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. glenresearch.com [glenresearch.com]

- 15. glenresearch.com [glenresearch.com]

- 16. glenresearch.com [glenresearch.com]

- 17. benchchem.com [benchchem.com]

- 18. idtdna.com [idtdna.com]

- 19. A new 2'-hydroxyl protecting group for the automated synthesis of oligoribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. glenresearch.com [glenresearch.com]

- 21. glenresearch.com [glenresearch.com]

The Role of Inosine in Oligonucleotide Hybridization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and oligonucleotide-based therapeutics, the strategic use of modified nucleosides is paramount for enhancing specificity, stability, and functionality. Among these, inosine (B1671953) (I), a naturally occurring purine (B94841) nucleoside, has emerged as a powerful tool in oligonucleotide design. Its unique ability to act as a "universal base," capable of pairing with all four canonical bases (adenine, cytosine, guanine (B1146940), and thymine), offers a versatile solution for a range of applications, from degenerate PCR to the design of therapeutic antisense oligonucleotides. This guide provides an in-depth technical overview of the role of inosine in oligonucleotide hybridization, focusing on its thermodynamic properties, impact on duplex stability, and practical applications.

Core Principles of Inosine in Hybridization

Inosine is structurally similar to guanosine (B1672433) but lacks the exocyclic amino group at the C2 position. This seemingly minor modification has profound implications for its base-pairing capabilities. While guanine forms three hydrogen bonds with cytosine, inosine can form two hydrogen bonds with each of the four standard bases.[1] This "wobble" pairing, first proposed by Francis Crick in the context of codon-anticodon recognition, is the foundation of inosine's utility as a universal base.[2]

The stability of these pairings, however, is not equivalent. The general trend for the thermodynamic stability of inosine-containing base pairs in a DNA duplex is:

I:C > I:A > I:T ≈ I:G > I:I [2][3][4]

This hierarchy is influenced by a complex interplay of hydrogen bonding, base stacking interactions with neighboring base pairs, and the geometric constraints of the DNA double helix.[2][3]

Quantitative Analysis of Duplex Stability

The incorporation of inosine into an oligonucleotide has a predictable, quantifiable effect on the thermodynamic stability of the resulting duplex. This is typically measured by the change in melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands. The precise impact of an inosine substitution depends on the base it is paired with and the identity of the adjacent "nearest-neighbor" bases.

Thermodynamic Parameters of Inosine-Containing Duplexes

Comprehensive studies have determined the nearest-neighbor thermodynamic parameters for deoxyinosine pairs, allowing for the accurate prediction of the stability of inosine-containing duplexes.[2][3][4] These parameters, including changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), are crucial for the rational design of primers and probes.

Table 1: Effect of Inosine Position on Hybridization Thermodynamics

The following table, adapted from Watkins et al. (2005), illustrates the effect of substituting a single inosine at different positions within a 12-mer DNA duplex. The control sequence is a perfectly matched duplex.

| Complementary Duplex Sequence (3'-5') | Mismatch Type | ΔG°₃₇ (kcal/mol) | Tm (°C) (1 x 10⁻⁴ M) |

| AGTAGCATGC | Control (Perfect Match) | -9.06 | 48.6 |

| AGTAGCAI GC | T-I Mismatch | -7.86 | 43.8 |

| AGTAGCI TGC | A-I Mismatch | -8.14 | 45.1 |

| AGTAI CATGC | C-I Mismatch | -8.42 | 46.3 |

| AI TAGCATGC | G-I Mismatch | -7.78 | 43.4 |

Data sourced from Watkins et al., Nucleic Acids Research, 2005.[2]

Table 2: Thermodynamic Stability of RNA/DNA and RNA/RNA Duplexes Containing Inosine

The stability of inosine pairing also varies between DNA and RNA contexts. The table below summarizes the melting temperatures (Tm) and Gibbs free energy changes (ΔG°) for inosine-containing RNA/DNA and RNA/RNA duplexes.

| Duplex Type | Inosine Pair | Tm (°C) | ΔG° (kcal/mol) |

| RNA/DNA | rI/dC | 49.8 | -7.9 |

| rI/dT | 42.1 | -6.2 | |

| rI/dA | 39.9 | -5.7 | |

| rI/dG | 37.2 | -4.2 | |

| RNA/RNA | rI/rC | 55.4 | -9.1 |

| rI/rU | 48.3 | -7.6 | |

| rI/rA | 46.9 | -7.3 | |

| rI/rG | 45.8 | -7.1 |

Data sourced from Inosine-Induced Base Pairing Diversity during Reverse Transcription, ACS Chemical Biology, 2021.[5]

Experimental Protocols

The thermodynamic data presented above are typically determined using UV-Vis spectrophotometry to monitor the thermal denaturation of the oligonucleotide duplexes.

Protocol: UV Melting Temperature (Tm) Analysis

-

Oligonucleotide Preparation: Synthesize and purify the inosine-containing oligonucleotide and its complementary strand. Quantify the concentration of each strand accurately using UV absorbance at 260 nm.

-

Annealing: Mix equimolar amounts of the complementary strands in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0). Heat the solution to 95°C for 5 minutes to ensure complete denaturation, then slowly cool to room temperature to allow for duplex formation.

-

UV Absorbance Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature where the duplex is fully denatured (e.g., 90°C).

-

Data Analysis: Plot the absorbance as a function of temperature. The resulting curve will be sigmoidal. The melting temperature (Tm) is the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.

-

Thermodynamic Parameter Calculation: Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curve data using specialized software like MELTWIN, which employs non-linear least squares methods to fit the data to a two-state model.[2]

Applications in Research and Drug Development

The unique properties of inosine make it a valuable tool in various molecular biology techniques and in the development of oligonucleotide therapeutics.

Degenerate PCR and Probing

In situations where the target nucleic acid sequence is variable or unknown (e.g., amplifying a gene from a related species or a gene family), degenerate primers are often employed. Incorporating inosine at positions of ambiguity reduces the complexity of the primer mixture that would otherwise be required.[6][7][8] This approach has been successfully used to amplify and sequence genes from diverse organisms.[9]

Hybridization Probes

Inosine-containing oligonucleotides are also used as hybridization probes for detecting variable target sequences.[10] By incorporating inosine at positions of known single nucleotide polymorphisms (SNPs) or viral mutations, a single probe can be designed to bind to multiple variants of the target sequence. This is particularly useful in diagnostic applications. The substitution of inosine for guanine in GC-rich RNA probes has been shown to increase hybridization sequence specificity.[11][12][13]

Therapeutic Oligonucleotides

In the field of drug development, inosine can be incorporated into antisense oligonucleotides (ASOs) and other therapeutic nucleic acids.[14][15][16][17] Its flexible pairing can enhance the binding of the therapeutic to its target RNA, potentially improving efficacy and reducing off-target effects.[14] Furthermore, modifications to the inosine molecule itself, such as 2'-O-methyl or phosphorothioate (B77711) backbone modifications, can increase the stability and nuclease resistance of the oligonucleotide drug.[14]

Conclusion

Inosine is a versatile and powerful tool in the design and application of oligonucleotides. Its ability to pair with all four canonical bases, albeit with varying stability, provides a solution for overcoming sequence degeneracy in a variety of molecular biology techniques. A thorough understanding of the thermodynamic principles governing inosine hybridization is essential for the rational design of effective primers, probes, and therapeutic oligonucleotides. As our understanding of the epitranscriptome and the role of RNA modifications in disease continues to grow, the strategic use of inosine and other modified nucleosides will undoubtedly play an increasingly important role in both basic research and the development of next-generation nucleic acid-based diagnostics and therapeutics.

References

- 1. Inosine ribo [rI] Oligo Modifications from Gene Link [genelink.com]

- 2. Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caister.com [caister.com]

- 8. researchgate.net [researchgate.net]

- 9. PCR primers containing an inosine triplet to complement a variable codon within a conserved protein-coding region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hybridization properties of long nucleic acid probes for detection of variable target sequences, and development of a hybridization prediction algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inosine incorporation in GC rich RNA probes increases hybridization sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inosine incorporation in GC rich RNA probes increases hybridization sequence specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inosine Modification Service - Creative Biolabs [creative-biolabs.com]

- 15. cytel.com [cytel.com]

- 16. Oligonucleotide Drugs: Current Status and Challenges | Biopharma PEG [biochempeg.com]

- 17. youtube.com [youtube.com]

A Technical Guide to DMTr-MOE-Inosine Phosphoramidite: Structure, Stability, and Application

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of 5'-O-Dimethoxytrityl-2'-O-methoxyethyl-Inosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMTr-MOE-Inosine phosphoramidite). It details the molecule's chemical structure, stability characteristics, and its application in the synthesis of modified oligonucleotides for therapeutic and research purposes. The guide includes structured data, detailed experimental protocols, and process visualizations to serve as a comprehensive resource.

Introduction to 2'-MOE Modified Oligonucleotides

Modifications at the 2' position of the ribose ring are a cornerstone of modern oligonucleotide therapeutics, enhancing stability, nuclease resistance, and binding affinity to target RNA.[1][2] The 2'-O-methoxyethyl (2'-MOE) modification is a second-generation antisense technology that replaces the 2'-hydroxyl group with an O-methoxyethyl moiety.[2] This modification confers several advantageous properties, including:

-

Enhanced Nuclease Resistance: The 2'-MOE group provides significant protection against degradation by cellular nucleases, increasing the in vivo half-life of the oligonucleotide.[1][2][3][4]

-

Increased Binding Affinity: Oligonucleotides containing 2'-MOE modifications exhibit higher affinity for complementary RNA targets, leading to more potent activity.[2][5] The modification pre-organizes the ribose sugar in the C3'-endo configuration, which is favorable for A-form RNA-like duplexes.[4][5]

-

Reduced Toxicity: Compared to some other modifications, 2'-MOE has shown a favorable toxicity profile, making it suitable for therapeutic applications.[3][4]

These properties have made 2'-MOE a key component in several FDA-approved antisense oligonucleotide (ASO) drugs.[4][5] Inosine, a naturally occurring purine, is often incorporated into oligonucleotides to provide wobble base-pairing capabilities or to analyze RNA structure-activity relationships.[6]

Chemical Structure

The DMTr-MOE-Inosine phosphoramidite (B1245037) is a complex monomer designed for automated solid-phase oligonucleotide synthesis. Its structure can be broken down into four key functional components:

-

5'-O-Dimethoxytrityl (DMTr) Group: A bulky, acid-labile protecting group attached to the 5'-hydroxyl of the ribose sugar. It prevents polymerization at this position during the coupling reaction and is removed by a brief acid wash before the next monomer is added.

-

2'-O-Methoxyethyl (MOE) Group: The core modification at the 2' position of the ribose, providing the desirable therapeutic properties.

-

Inosine Base: The nucleobase component of the monomer.

-

3'-Cyanoethyl (CE) Phosphoramidite Group: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage. The cyanoethyl group is a protecting group for the phosphate (B84403) that is removed during the final deprotection steps.

Physicochemical Properties and Stability

Proper handling and storage are critical for phosphoramidite reagents to prevent degradation and ensure high-yield oligonucleotide synthesis.

Table 1: Chemical Properties of DMTr-MOE-Inosine Phosphoramidite

| Property | Value | Reference |

| Molecular Formula | C43H53N6O9P | [7] |

| Molecular Weight | 828.89 g/mol | [7][8][9] |

| Appearance | White to off-white powder | [10] |

Table 2: Stability and Handling Recommendations

| Condition | Recommendation | Rationale |

| Solid Storage | Freezer storage (-10 to -30°C), dry, under inert gas. | Phosphoramidites are sensitive to moisture and oxidation. Low temperatures slow decomposition. |

| Solution Stability | Stable for 2-3 days in anhydrous acetonitrile. | [6] Prolonged storage in solution, especially at room temperature, leads to significant decomposition.[11] |

| Shipping | Ambient temperature for short durations (continental US). | [8] |

Studies on similar azide-functionalized phosphoramidites have shown that while relatively stable for several hours in solution at room temperature, significant decomposition occurs over days.[11] Storing phosphoramidite solutions at -20°C can prevent decomposition for extended periods.[11]

Experimental Protocols and Methodologies

The use of DMTr-MOE-Inosine phosphoramidite follows the standard protocols for automated oligonucleotide synthesis.

The synthesis process is a cycle of four chemical reactions for each monomer added.

-

Detritylation (Deblocking): The DMTr group from the 5'-end of the growing oligonucleotide chain (bound to the solid support) is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane), exposing the 5'-hydroxyl group for the next coupling step.

-

Coupling: The DMTr-MOE-Inosine phosphoramidite monomer, activated by a reagent like tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain. A coupling time of 6 minutes is recommended for 2'-MOE phosphoramidites to ensure high efficiency.[4]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of failure sequences (n-1 mers).

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution in water/pyridine/THF.

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.

After the final monomer is added, the fully assembled oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed. This process is critical for obtaining a functional final product.

-

Cleavage from Support: The oligonucleotide is cleaved from the controlled pore glass (CPG) support. This is typically achieved using concentrated ammonium (B1175870) hydroxide (B78521) or other amine-based reagents like methylamine (B109427).[12]

-

Phosphate Deprotection: The 2-cyanoethyl groups on the phosphate backbone are removed via β-elimination during the cleavage step with the basic reagent.

-

Base Deprotection: The protecting groups on the nucleobases (if any) are removed. Inosine does not typically require a protecting group. For oligonucleotides containing other bases, this step is crucial and is accomplished by heating in the basic solution.

-

2'-OH Deprotection (for RNA): For chimeric oligonucleotides containing standard RNA monomers, a final step to remove the 2'-silyl protecting group (e.g., TBDMS) is required, often using a fluoride (B91410) source like TBAF.[12] This step is not necessary for fully 2'-MOE modified regions.

Note: While standard deprotection procedures are generally compatible with 2'-MOE modifications, it is important to avoid using methylamine with oligonucleotides containing 2'-MOE-Bz-5-Me-C to prevent an unwanted methylation side reaction.[4]

Conclusion

DMTr-MOE-Inosine phosphoramidite is a highly specialized chemical building block essential for the synthesis of third-generation therapeutic oligonucleotides. Its unique structure combines a stable, affinity-enhancing 2'-MOE modification with the versatile base-pairing properties of inosine. A thorough understanding of its chemical properties, stability limits, and the nuances of the synthesis and deprotection protocols is paramount for researchers and drug developers aiming to produce high-quality, functionally potent modified oligonucleotides. Adherence to the detailed methodologies outlined in this guide will facilitate successful synthesis and contribute to the advancement of oligonucleotide-based research and therapeutics.

References

- 1. 2'-Modified Phosphoramidites | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. 2'-O-Methoxy-ethyl (MOE) | Oligowiki [oligowizard.com]

- 6. glenresearch.com [glenresearch.com]

- 7. polyorginc.com [polyorginc.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. hongene.com [hongene.com]

- 11. Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]

The Biophysical Architecture of 2'-MOE RNA Duplexes: A Technical Guide for Drug Development

For researchers, scientists, and drug development professionals, understanding the nuanced biophysical characteristics of modified oligonucleotides is paramount to the design of effective and safe therapeutics. Among the most successful chemical modifications in antisense technology is the 2'-O-methoxyethyl (2'-MOE) substitution on the ribose sugar. This in-depth guide elucidates the core biophysical properties of 2'-MOE RNA duplexes, providing a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key molecular processes.

The 2'-MOE modification is a cornerstone of second-generation antisense oligonucleotides (ASOs), prized for its ability to confer drug-like properties to RNA molecules.[1] These properties include enhanced thermal stability, profound nuclease resistance, and a favorable toxicity profile, all of which are critical for in vivo applications.[1][2] This guide will dissect the structural and functional consequences of this key modification.

Enhanced Thermal Stability and Binding Affinity

A primary advantage of incorporating 2'-MOE nucleotides into an RNA duplex is the significant increase in thermal stability (Tm), which correlates with a higher binding affinity for the target RNA. This enhanced affinity is crucial for the potency of antisense drugs. The 2'-MOE group pre-organizes the sugar moiety into an N-type, or C3'-endo, conformation, which is the geometry adopted in A-form RNA helices.[3][4] This structural pre-organization reduces the entropic penalty of hybridization, leading to a more stable duplex.[3][5]

The increase in melting temperature is additive, with each 2'-MOE modification contributing to the overall stability of the duplex. For instance, the introduction of a 2'-MOE group can increase the Tm by approximately 4.1°C per modification in a DNA-RNA duplex context.[6]

| Duplex Type | Sequence Context | Modification | Melting Temperature (Tm) (°C) | ΔTm per Modification (°C) | Reference |

| RNA/RNA | U₁₄/A₁₄ | Unmodified | 24 | - | [5] |

| RNA/RNA | U₁₄/A₁₄ | Fully 2'-MOE Modified (Uridine Strand) | 40 | +1.14 (average) | [5] |

| DNA/RNA | Mixed Sequence | 2'-MOE | - | +4.1 | [6] |

| DNA/DNA | Mixed Sequence | 2'-MOE | - | +2.2 | [6] |

Structural Conformation: An A-Form Helix

Structural studies using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have unequivocally demonstrated that duplexes containing 2'-MOE modifications adopt an A-form helical geometry, which is characteristic of RNA-RNA duplexes.[1][4] This contrasts with the B-form helix typically observed for DNA-DNA duplexes.

The key structural features of 2'-MOE RNA duplexes are a direct consequence of the C3'-endo sugar pucker induced by the 2'-MOE group.[1] This leads to a compact helical structure with a deep, narrow major groove and a wide, shallow minor groove. The 2'-MOE substituents are well-accommodated within the minor groove.[4][7]

| Structural Parameter | 2'-MOE RNA Duplex | Standard A-form RNA | Reference |

| Helical Form | A-form | A-form | [1] |

| Sugar Pucker | C3'-endo | C3'-endo | [1] |

| Helical Twist (average) | ~33° | ~33° | [1] |

| Rise per Residue (average) | ~2.2 Å | 2.6 - 3.0 Å | [1] |

| Base Pair Inclination (average) | ~23° | 10° - 20° | [1] |

Superior Nuclease Resistance

Unmodified RNA is rapidly degraded by nucleases present in serum and within cells, posing a significant barrier to its therapeutic use. The 2'-MOE modification provides substantial protection against nuclease-mediated degradation, thereby increasing the in vivo half-life of the oligonucleotide.[2][8] This enhanced stability is attributed to the steric hindrance provided by the 2'-MOE group, which impedes the approach of nuclease enzymes.[9]

The combination of a phosphorothioate (B77711) (PS) backbone with 2'-MOE modifications further enhances nuclease resistance.[2] This has led to the development of "gapmer" ASOs, which feature a central region of DNA flanked by 2'-MOE modified wings. This design allows for the recruitment of RNase H to the DNA-RNA heteroduplex, leading to the cleavage of the target mRNA, while the 2'-MOE wings provide stability.[10] Pharmacokinetic studies in rats have shown that 2'-MOE modified oligonucleotides are resistant to metabolism in both plasma and tissues.[2] In humans, 2'-MOE ASOs exhibit a long terminal elimination half-life of 2-4 weeks.[11]

| Oligonucleotide Type | Backbone | Nuclease Resistance | Plasma/Tissue Half-life | Reference |

| Unmodified RNA | Phosphodiester | Low | Minutes | [8] |

| 2'-MOE Modified | Phosphodiester | High | - | [2] |

| 2'-MOE Modified | Phosphorothioate | Very High | 2-4 weeks (in humans) | [11] |

Hydration and Duplex Stability

The hydration of nucleic acid duplexes plays a crucial role in their stability. The 2'-MOE modification influences the hydration pattern in the minor groove. Crystal structures have revealed a well-ordered water molecule network around the 2'-MOE substituent, which is thought to contribute to the overall stability of the duplex.[1][7] This organized hydration is a key feature of the pre-organized structure conferred by the 2'-MOE group.[7]

Experimental Protocols

A. UV Thermal Denaturation for Melting Temperature (Tm) Determination

Objective: To determine the melting temperature (Tm) of a 2'-MOE RNA duplex, which is a measure of its thermal stability.

Methodology:

-

Sample Preparation: Dissolve the purified 2'-MOE modified oligonucleotide and its complementary RNA strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final duplex concentration of approximately 2 µM.[5]

-

Annealing: Heat the solution to 85-95°C for 5-10 minutes to ensure complete dissociation of any pre-existing duplexes.[5][12] Allow the solution to cool slowly to room temperature to facilitate the formation of the desired duplex.[12]

-

UV Absorbance Measurement: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[13] Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 1.0 °C/min) from a starting temperature (e.g., 20°C) to a final temperature where the duplex is fully denatured (e.g., 90°C).[5][14]

-

Data Analysis: Plot the absorbance at 260 nm versus temperature to generate a melting curve. The Tm is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the maximum of the first derivative of the melting curve.[13]

B. Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Objective: To characterize the secondary structure and confirm the A-form helical conformation of 2'-MOE RNA duplexes.

Methodology:

-

Sample Preparation: Prepare the duplex sample in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The concentration should be optimized to give a good signal-to-noise ratio without causing detector saturation.

-

CD Measurement: Use a CD spectropolarimeter. Record the CD spectrum in the far-UV range (typically 220-320 nm) at a controlled temperature.[15]

-

Data Analysis: The resulting spectrum is a plot of ellipticity versus wavelength. A-form helices, characteristic of RNA and 2'-MOE RNA duplexes, typically exhibit a positive peak around 260-270 nm and a strong negative peak around 210 nm.[16] This is distinct from the canonical B-form DNA spectrum which has a positive peak around 275-280 nm and a negative peak around 245 nm.[16]

C. In Vitro Nuclease Stability Assay

Objective: To assess the resistance of 2'-MOE modified oligonucleotides to nuclease degradation.

Methodology:

-

Sample Preparation: Prepare the 2'-MOE modified oligonucleotide and an unmodified control oligonucleotide at a known concentration.

-

Incubation: Incubate the oligonucleotides in a solution containing a source of nucleases, such as fetal bovine serum (FBS) or human serum, at 37°C.[12]

-

Time Course Sampling: At various time points (e.g., 0, 10 min, 30 min, 1h, 6h, 12h, 24h), take aliquots of the reaction mixture.[12]

-

Reaction Quenching: Stop the nuclease activity in the aliquots, for example, by adding a loading dye and freezing at -20°C.[12]

-

Analysis: Analyze the integrity of the oligonucleotides at each time point using a method that can separate the full-length product from degradation products, such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[17]

-

Quantification: Quantify the amount of intact oligonucleotide remaining at each time point to determine its half-life in the presence of nucleases.

Visualizing the Mechanism of Action: RNase H-Mediated Cleavage

A key application of 2'-MOE modified oligonucleotides is in the design of "gapmer" ASOs that mediate the degradation of target mRNA via RNase H. The following diagram illustrates this process.

Caption: RNase H-mediated cleavage of target mRNA by a 2'-MOE gapmer ASO.

The following diagram illustrates a typical experimental workflow for characterizing the biophysical properties of a novel 2'-MOE modified oligonucleotide.

Caption: Experimental workflow for biophysical characterization of 2'-MOE RNA.

References

- 1. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 2. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. NMR structure of 2'-O-(2-methoxyethyl) modified and C5-methylated RNA dodecamer duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nuclease Resistance Design and Protocols [genelink.com]

- 9. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00136H [pubs.rsc.org]

- 10. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lack of QT Prolongation for 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides Based on Retrospective Exposure/Response Analysis of Ten Phase 1 Dose-Escalation Placebo-Controlled Studies in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 15. Circular dichroism spectroscopy [bio-protocol.org]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. Relative Nuclease Resistance of a DNA Aptamer Covalently Conjugated to a Target Protein - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Second-Generation Antisense Oligonucleotides

An In-Depth Technical Guide to Second-Generation Antisense Modifications

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence through Watson-Crick base pairing.[1] This interaction modulates the function of the target RNA, typically leading to the downregulation of a disease-causing protein. First-generation ASOs, primarily featuring a phosphorothioate (B77711) (PS) backbone modification, demonstrated the therapeutic potential of this approach. The PS modification enhances nuclease resistance and protein binding, which facilitates cellular uptake.[2][3] However, these early ASOs often suffered from lower binding affinity and off-target toxicities.[2]

To overcome these limitations, second-generation ASO modifications were developed. These advancements primarily focus on chemical alterations at the 2'-position of the ribose sugar moiety.[4][5] These modifications are engineered to significantly enhance the pharmacological properties of ASOs, including increased binding affinity for the target RNA, improved metabolic stability, and a more favorable safety profile.[4][6] The most successful and widely studied second-generation modifications include 2'-O-methoxyethyl (2'-MOE), Locked Nucleic Acid (LNA), and constrained Ethyl (cEt).[7][8][9]

Core Second-Generation Modifications

The defining feature of second-generation ASOs is the modification of the ribose sugar, which confers superior drug-like properties.

2'-O-methoxyethyl (2'-MOE)

The 2'-O-methoxyethyl (MOE) modification is one of the most common and successful second-generation chemistries used in ASO therapeutics.[7] It involves the replacement of the 2'-hydroxyl group of the ribose sugar with an O-methoxyethyl group.[7] This modification enhances the ASO's binding affinity to its RNA target and provides substantial resistance to nuclease degradation, leading to a longer tissue half-life.[7][10][11] ASOs containing 2'-MOE modifications generally exhibit reduced toxicity compared to both first-generation PS-ASOs and some other high-affinity second-generation modifications.[2][12] This favorable balance of potency, stability, and safety has made 2'-MOE a cornerstone of ASO drug development, featured in numerous approved therapies.[7][13]

Locked Nucleic Acid (LNA)

Locked Nucleic Acid (LNA) is a class of bicyclic nucleic acid analogs that confer exceptionally high binding affinity to ASOs.[8] The defining feature of LNA is a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar, locking the sugar in a C3'-endo conformation.[8][14] This pre-organized structure significantly increases the thermal stability of the ASO-RNA duplex, with melting temperature (Tm) increases of up to several degrees Celsius per LNA monomer.[8][15] LNA-modified ASOs also exhibit excellent mismatch discrimination and high metabolic stability.[8][14] While highly potent, some studies have indicated that certain LNA-containing ASO designs can be associated with a risk of hepatotoxicity.[16]

Constrained Ethyl (cEt)

The constrained ethyl (cEt) modification was developed to combine the high-affinity characteristics of LNA with a more favorable safety profile.[9] In cEt nucleosides, the 2'-O-ethyl chain is constrained back to the 4'-position of the furanose ring.[9] This structure results in ASOs that hybridize to target RNA with an affinity comparable to LNA.[9][17] Critically, in vivo studies have shown that oligonucleotides incorporating the cEt modification possess superior potency compared to 2'-MOE ASOs and a significantly improved toxicity profile when compared to LNA, including reduced hepatotoxicity.[9][16][18]

Mechanism of Action: The "Gapmer" Design

The predominant mechanism of action for most second-generation ASOs is the recruitment of RNase H, a ubiquitous cellular enzyme that specifically cleaves the RNA strand of a DNA:RNA duplex.[16][19][20] However, the 2'-sugar modifications that provide high affinity and nuclease resistance are not compatible with RNase H activity.[7]

To resolve this, ASOs are commonly synthesized in a "gapmer" chimeric design.[11][13] This design consists of a central block, or "gap," of 7-10 DNA or PS-DNA monomers, which is flanked on both the 5' and 3' ends by "wings" composed of 2-5 second-generation modified nucleosides (e.g., 2'-MOE, LNA, or cEt).[2][13][15]

The modified wings provide high binding affinity to the target mRNA and protect the oligonucleotide from degradation by exonucleases.[11] Upon binding, the central DNA gap forms a DNA:RNA hybrid substrate that is recognized and cleaved by RNase H1, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[19][20][21]

Alternatively, when an ASO is fully modified with 2'-chemistries, it cannot recruit RNase H. Instead, it can act via a steric-blocking mechanism, physically obstructing cellular processes like translation or pre-mRNA splicing.[1][7][22]

Below are diagrams illustrating the primary ASO mechanisms.

Data Presentation: Comparative Properties of Modifications

The selection of a specific second-generation chemistry is driven by a balance of binding affinity, nuclease resistance, in vivo potency, and safety profile.

Table 1: Comparison of Biophysical and In Vitro Properties

| Modification | ΔTm per Modification (°C) vs DNA/RNA | Nuclease Stability (t½ in human serum) | Relative In Vitro Potency (IC50) |

|---|---|---|---|

| Phosphorothioate (PS) DNA | Reduced | ~10 h[15] | Baseline |

| 2'-O-Methyl | + <1.0[15] | ~12 h[15] | Moderate Improvement |

| 2'-MOE | ~+1.5 to +2.0 | >15 h | Good Improvement[2] |

| LNA | +1.5 to +4.0[15] | >15 h[15] | High Improvement[15] |

| cEt | Similar to LNA[9] | High (Increased vs MOE)[9] | High Improvement[18] |

Table 2: Comparison of In Vivo Efficacy and Toxicity Profiles

| Modification | Target mRNA Reduction (Mouse Liver) | Hepatotoxicity Marker (Serum ALT/AST) | General Toxicity Profile |

|---|---|---|---|

| 2'-MOE | Potent reduction[16] | No significant elevation at therapeutic doses[16] | Generally well-tolerated[16][23] |

| LNA | Up to 5-fold more potent than MOE[16] | Can cause profound, dose-dependent elevations[16] | Significant risk of hepatotoxicity[16] |

| cEt | Superior potency compared to MOE[9][18] | Significantly improved profile vs LNA[9] | Consistent with MOE ASOs[24] |

Experimental Protocols

Standardized protocols are essential for the evaluation and comparison of novel ASO chemistries.

Protocol 1: ASO Synthesis and Purification

Second-generation ASOs are routinely prepared using automated solid-phase phosphoramidite (B1245037) chemistry.[9][25]

-

Synthesis: The oligonucleotide is synthesized on a solid support (e.g., controlled pore glass) in the 3' to 5' direction. Each cycle consists of detritylation, coupling of the phosphoramidite monomer, capping of unreacted sites, and oxidation to form the stable phosphate (B84403) or phosphorothioate linkage.

-

Cleavage and Deprotection: Following synthesis, the ASO is cleaved from the solid support and all protecting groups are removed using a base, typically aqueous ammonia (B1221849) or methylamine.

-

Purification: The full-length ASO product is purified from shorter failure sequences and other impurities. Reversed-phase or ion-exchange high-performance liquid chromatography (HPLC) is the standard method.[25]

-

Desalting and Lyophilization: The purified ASO is desalted (e.g., via size-exclusion chromatography) to remove excess salt and then lyophilized to yield a stable powder.

Protocol 2: In Vitro ASO Efficacy Assessment

This protocol details a standard workflow for measuring the ability of an ASO to reduce target mRNA levels in cultured cells.[23][26]

-

Cell Plating: One day prior to transfection, plate cells (e.g., HepG2, A549) in antibiotic-free growth medium in a multi-well plate (e.g., 24-well) to achieve 60-80% confluency at the time of transfection.[23][27]

-

Complex Preparation (per well): a. In a sterile tube, dilute the desired final concentration of ASO (e.g., 10-100 nM) in 50 µL of serum-free medium (e.g., Opti-MEM®).[28][29] b. In a separate tube, dilute 1-1.5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 50 µL of serum-free medium.[28][30] c. Combine the diluted ASO and diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow complex formation.[28][29]

-

Transfection: Aspirate the growth medium from the cells and add the ASO-lipid complexes. Alternatively, add complexes directly to wells containing cells in fresh medium.[28]

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.[26][29]

-

RNA Extraction and Analysis: a. Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy). b. Synthesize cDNA from the extracted RNA using a reverse transcription kit. c. Quantify the relative abundance of the target mRNA and a housekeeping gene (e.g., GAPDH) using quantitative real-time PCR (qRT-PCR) with specific primers and probes.[31] d. Calculate the percent reduction of the target mRNA relative to cells treated with a negative control ASO.

Protocol 3: In Vivo ASO Efficacy and Safety Assessment

This protocol describes a general procedure for evaluating ASO performance in an animal model, typically mice.[16][24]

-

Animal Acclimation: Acclimate animals (e.g., C57BL/6 or Balb/c mice) for at least one week prior to the study.

-

ASO Administration: a. Prepare ASOs in sterile, phosphate-buffered saline (PBS). b. Administer the ASO to animals via a systemic route, such as subcutaneous (SC) or intravenous (IV) injection. Dosing can be a single administration or multiple doses over a period (e.g., weekly for 4-6 weeks).[24]

-

Sample Collection: At the study endpoint (e.g., 72 hours after the final dose), collect blood via cardiac puncture for serum chemistry analysis. Euthanize animals and harvest tissues of interest (e.g., liver, kidney, spleen).

-

Efficacy Analysis: a. Homogenize a portion of the harvested tissue (e.g., liver). b. Extract total RNA and perform qRT-PCR as described in the in vitro protocol to determine target mRNA reduction. c. For protein analysis, perform an ELISA or Western blot on tissue homogenates to quantify the reduction in target protein levels.[26]

-

Safety and Toxicity Analysis: a. Use serum to measure markers of liver injury (e.g., alanine (B10760859) aminotransferase [ALT], aspartate aminotransferase [AST]) and kidney injury.[16][24] b. Weigh organs (liver, spleen) to check for organomegaly.[16] c. Fix a portion of each harvested tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological evaluation by a qualified pathologist.[16]

Conclusion

Second-generation antisense modifications have been instrumental in transforming ASOs from research tools into a robust therapeutic platform. By systematically modifying the 2'-position of the ribose sugar, chemists have developed oligonucleotides with significantly improved binding affinity, nuclease resistance, and pharmacokinetic properties. The development of the gapmer design has effectively harnessed the potent RNase H degradation pathway, while the evolution from 2'-MOE to LNA and cEt reflects a continuous effort to maximize potency while carefully managing safety profiles.[32][33] These advanced chemical modifications are the core engine behind the growing number of approved ASO drugs, offering targeted therapies for a wide range of debilitating genetic and acquired diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. idtdna.com [idtdna.com]

- 3. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2'-Modified oligonucleotides for antisense therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Drug properties of second-generation antisense oligonucleotides: how do they measure up to their predecessors? | Semantic Scholar [semanticscholar.org]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

- 8. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of constrained methoxyethyl (cMOE) and constrained ethyl (cEt) nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. syngenis.com [syngenis.com]

- 11. microsynth.com [microsynth.com]

- 12. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lifesciences.danaher.com [lifesciences.danaher.com]

- 21. RNA therapeutics: RNAi and antisense mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Sequence-dependent cytotoxicity of second-generation oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Preclinical evaluation of the toxicological effects of a novel constrained ethyl modified antisense compound targeting signal transducer and activator of transcription 3 in mice and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. Impact on efficacy of target reduction of two FDA-approved ASO drugs by intracellular glucose levels in in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

- 28. ulab360.com [ulab360.com]

- 29. RNAiMAX Reverse Transfections Lipofectamine | Thermo Fisher Scientific - US [thermofisher.com]

- 30. omnimabs.com [omnimabs.com]

- 31. mRNA levels can be reduced by antisense oligonucleotides via no-go decay pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles [synapse.patsnap.com]

- 33. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Storage of Modified Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

Modified phosphoramidites are the foundational building blocks for the synthesis of therapeutic oligonucleotides and complex nucleic acid structures. Their chemical stability and solubility are paramount to achieving high-yield, high-purity synthesis of these critical molecules. This technical guide provides a comprehensive overview of the solubility characteristics and optimal storage conditions for a range of modified phosphoramidites, complete with experimental protocols and visual workflows to ensure their effective use in research and drug development.

Core Principles of Phosphoramidite (B1245037) Solubility and Stability

The solubility and stability of phosphoramidites are intrinsically linked to their chemical structure, including the nucleobase, sugar modifications, protecting groups, and the phosphoramidite group itself. Understanding these relationships is crucial for their proper handling and application.

Solubility:

The dissolution of phosphoramidites in an appropriate solvent is the first critical step in oligonucleotide synthesis. The choice of solvent is primarily dictated by the polarity of the phosphoramidite.

-

Acetonitrile (B52724) (ACN) is the most common solvent for standard and many modified phosphoramidites due to its ability to dissolve these polar molecules and its compatibility with automated synthesis platforms.[1]

-

Dichloromethane (DCM) is often required for more lipophilic phosphoramidites, such as those modified with fatty acids or cholesterol.[1] However, its higher volatility can sometimes pose challenges with flow rates in certain synthesizers.[1]

-

Solvent Mixtures , such as acetonitrile containing a small percentage of tetrahydrofuran (B95107) (THF), can be employed to enhance the solubility of particularly challenging phosphoramidites, like Cholesteryl-TEG phosphoramidites.

Stability:

Phosphoramidites are sensitive to moisture, heat, and oxidation, which can lead to their degradation and subsequently impact the efficiency of oligonucleotide synthesis. Key factors influencing their stability include:

-

Moisture: Even trace amounts of water can hydrolyze the phosphoramidite group, rendering it inactive for coupling.[2] Therefore, all handling and dissolution must be performed under anhydrous conditions.

-

Temperature: Elevated temperatures accelerate the degradation of phosphoramidites. Long-term storage at low temperatures is essential to maintain their integrity.

-

Purity: Impurities can catalyze degradation pathways, making high-purity phosphoramidites more stable over time.

-

Oxidation: The phosphorus (III) center is susceptible to oxidation to phosphorus (V), which is an inactive species in the coupling reaction. Storage under an inert atmosphere, such as argon or nitrogen, is crucial to prevent this.

Quantitative Solubility and Recommended Storage Conditions

| Phosphoramidite Type | Typical Solvent(s) | Common Concentration for Synthesis |

| Standard DNA/RNA Phosphoramidites | Acetonitrile | 0.05 - 0.1 M[1] |

| 2'-O-Methyl Phosphoramidites | Acetonitrile | 0.1 M |

| Fluorescently Labeled (e.g., FAM) | Acetonitrile, Dichloromethane | 0.1 M |

| Lipophilic (e.g., Cholesterol, Fatty Acid) | Dichloromethane, Acetonitrile/THF mixtures | 0.1 M |

| Methylphosphonamidites | Acetonitrile (dA, dC, dT), Tetrahydrofuran (dG) | Standard monomer concentration |

| Storage Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage | Minimizes thermal degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the phosphite (B83602) triester. |

| Moisture | Anhydrous conditions (desiccated) | Prevents hydrolysis of the phosphoramidite. |

| Form | Solid powder is more stable than in solution | Reduces degradation pathways that occur in solution. |

| In-solution Stability | Varies by nucleobase (dG is least stable); use fresh | Guanosine phosphoramidites are particularly prone to degradation in solution.[2] |

Experimental Protocols

Protocol for Determining Phosphoramidite Solubility (Gravimetric Method)

This protocol provides a straightforward method to determine the solubility of a modified phosphoramidite in a specific solvent.

Materials:

-

Modified phosphoramidite

-

Anhydrous solvent of interest (e.g., acetonitrile)

-

Analytical balance

-

Vials with septa

-

Syringes and needles

-

Inert gas source (Argon or Nitrogen)

-

Small magnetic stir bar

-

Evaporating dish

-

Oven

Procedure:

-

Under an inert atmosphere, add a small, accurately weighed amount of the modified phosphoramidite to a vial containing a magnetic stir bar.

-

Using a syringe, add a small, known volume of the anhydrous solvent to the vial.

-

Seal the vial with a septum and stir the mixture at a constant temperature.

-

Continue to add small, known volumes of the solvent incrementally until the phosphoramidite is completely dissolved. Record the total volume of solvent added.

-

To confirm saturation, add a very small, accurately weighed amount of additional phosphoramidite. If it dissolves, continue adding until a small amount of solid remains undissolved.

-

Allow the solution to equilibrate with stirring for at least one hour.

-

Carefully withdraw a known volume of the supernatant using a syringe, taking care not to disturb the undissolved solid.

-

Transfer the supernatant to a pre-weighed evaporating dish.

-

Evaporate the solvent in a fume hood or under a gentle stream of inert gas.

-

Dry the residue in an oven at a temperature that will not degrade the phosphoramidite until a constant weight is achieved.

-

Weigh the evaporating dish with the dried residue.

-

Calculate the solubility in mg/mL or Molarity based on the weight of the dissolved phosphoramidite and the volume of the supernatant taken.

Protocol for Assessing Phosphoramidite Stability by 31P NMR Spectroscopy

31P NMR is a powerful technique to directly observe the integrity of the phosphoramidite and detect the presence of degradation products.

Materials:

-

Modified phosphoramidite solution in an appropriate deuterated solvent (e.g., CD3CN)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a solution of the modified phosphoramidite in the deuterated solvent at a known concentration (e.g., 0.1 M) under an inert atmosphere.

-

Transfer the solution to an NMR tube and seal it.

-

Acquire an initial 31P NMR spectrum. The phosphoramidite diastereomers should appear as two distinct peaks around 148-150 ppm.

-

Store the NMR tube under the desired test conditions (e.g., room temperature, 4°C, -20°C).

-

Acquire subsequent 31P NMR spectra at various time points (e.g., 24 hours, 48 hours, 1 week).

-

Monitor for the appearance of new peaks, which indicate degradation. Common degradation products and their approximate chemical shifts include:

-

H-phosphonate: ~7-10 ppm

-

Phosphate triester (oxidized product): ~-2 ppm

-

-

Integrate the peaks corresponding to the intact phosphoramidite and the degradation products to quantify the percentage of degradation over time.

Protocol for Purity Assessment by HPLC-MS

HPLC-MS is a sensitive method to separate and identify the phosphoramidite from its impurities.

Materials:

-

Modified phosphoramidite solution

-

HPLC system with a UV detector and a mass spectrometer

-

Appropriate HPLC column (e.g., C18)

-

Mobile phases (e.g., Acetonitrile and an aqueous buffer like triethylammonium (B8662869) acetate)

Procedure:

-

Prepare a dilute solution of the phosphoramidite in anhydrous acetonitrile (e.g., 0.1 mg/mL).

-

Set up the HPLC-MS system with a suitable gradient method to separate the phosphoramidite from potential impurities.

-

Inject the sample onto the HPLC column.

-

Monitor the elution profile using the UV detector. The phosphoramidite will typically elute as a pair of diastereomeric peaks.

-

Analyze the mass spectra of the eluting peaks to confirm the identity of the phosphoramidite and to identify any impurities based on their mass-to-charge ratio.

-

Calculate the purity of the phosphoramidite by integrating the peak areas in the UV chromatogram.

Visualizing Key Workflows and Pathways

Synthesis of a 2'-O-Methyl Phosphoramidite

The synthesis of a 2'-O-Methyl phosphoramidite involves a multi-step process starting from a protected ribonucleoside. This workflow illustrates the key transformations.

Splicing Modulation by an Antisense Oligonucleotide

Modified oligonucleotides can be designed as antisense agents to modulate pre-mRNA splicing, a critical process in gene expression. This diagram illustrates the mechanism by which an antisense oligonucleotide (ASO) can correct aberrant splicing of β-globin pre-mRNA, a process relevant to diseases like β-thalassemia.

Conclusion

The successful synthesis of modified oligonucleotides hinges on the careful handling, storage, and dissolution of phosphoramidite building blocks. By understanding their inherent chemical properties and adhering to stringent protocols for their use, researchers and drug development professionals can ensure the integrity of these critical reagents, leading to higher quality synthetic nucleic acids and more reliable downstream applications. This guide provides a foundational understanding and practical protocols to aid in the effective management of modified phosphoramidites in the laboratory.

References

Unveiling the Shield: The Theoretical Basis for Enhanced Nuclease Resistance of MOE Oligonucleotides

A Technical Guide for Researchers and Drug Development Professionals

The advent of antisense oligonucleotide (ASO) therapeutics has marked a significant milestone in the treatment of a myriad of diseases. Central to the success of these therapies is the chemical modification of oligonucleotides to enhance their drug-like properties, most notably their resistance to degradation by nucleases. Among the most successful of these modifications is the 2'-O-methoxyethyl (MOE) substitution. This in-depth technical guide elucidates the theoretical underpinnings of the increased nuclease resistance conferred by MOE modifications, supported by quantitative data, detailed experimental protocols, and visual diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Core Principles of MOE-Mediated Nuclease Resistance

The enhanced stability of MOE-modified oligonucleotides is not attributed to a single phenomenon but rather a concert of structural and chemical factors that collectively shield the oligonucleotide from enzymatic degradation. The primary mechanisms are detailed below.

Steric Hindrance: A Physical Barrier to Nuclease Activity

The most intuitive mechanism of protection is steric hindrance. The bulky 2'-O-methoxyethyl group attached to the ribose sugar physically obstructs the active site of nucleases, preventing them from binding to and cleaving the phosphodiester backbone.[1] This is in stark contrast to unmodified DNA or RNA, which present a more accessible substrate for these enzymes.

Conformational Pre-organization: The A-Form Helix Advantage

MOE modifications lock the ribose sugar into a C3'-endo pucker conformation. This conformational preference is characteristic of an A-form helical structure, which is the native conformation of RNA duplexes. This "pre-organization" not only enhances the binding affinity of the ASO to its target mRNA but also contributes significantly to its nuclease resistance. Nuclease active sites are often optimized to recognize and bind the B-form helix of DNA. The A-form geometry of MOE-modified oligos presents a less favorable substrate for many nucleases.

The Role of Hydration: A Protective Aqueous Shell

Structural studies have revealed that the 2'-O-methoxyethyl substituent is extensively hydrated. This ordered network of water molecules in the minor groove of the oligonucleotide duplex forms a protective "hydration spine." This aqueous shell can further impede the approach of nucleases to the phosphodiester backbone, adding another layer of protection against degradation.

Abrogation of the 2'-Hydroxyl Nucleophile

In RNA, the 2'-hydroxyl group can act as a nucleophile, participating in the auto-catalytic degradation of the phosphodiester backbone. The replacement of this reactive hydroxyl group with the chemically inert 2'-O-methoxyethyl group eliminates this pathway of degradation, thereby enhancing the intrinsic chemical stability of the oligonucleotide.[1]

Quantitative Analysis of Nuclease Resistance

The superior stability of MOE-modified oligonucleotides has been demonstrated in numerous studies. While direct side-by-side comparisons under identical conditions are not always available in the literature, a compilation of data from various sources provides a clear picture of their enhanced resistance. It is important to note that the half-life of an oligonucleotide is highly dependent on the specific experimental conditions, including the type of nuclease, the biological matrix (e.g., serum, cell lysate), and the concentration of the oligonucleotide.

| Oligonucleotide Modification | Backbone | Biological Matrix/Enzyme | Half-life |

| Unmodified DNA | Phosphodiester (PO) | Nucleases | Minutes[2][3][4] |

| Unmodified DNA | Phosphodiester (PO) | Human Serum | ~1.5 hours |

| Phosphorothioate (PS) DNA | Phosphorothioate (PS) | Plasma | Up to 1 hour[2][3][4] |

| 2'-O-Methyl with PS | Phosphorothioate (PS) | 10% Fetal Bovine Serum | >72 hours |

| 2'-O-Methoxyethyl (MOE) with PS | Phosphorothioate (PS) | Tissues | 2-4 weeks [2][3][4] |

| Locked Nucleic Acid (LNA) with PS | Phosphorothioate (PS) | Tissues | 2-4 weeks[2][3][4] |

| Fully 2'-MOE | Phosphodiester (PO) | Rat Intraduodenal Contents | Completely stable after 8 hours |

| Partially 2'-MOE | Phosphorothioate (PS) | Rat Intraduodenal Contents | ~50% intact after 8 hours |

Experimental Protocols for Assessing Nuclease Resistance

Accurate assessment of nuclease resistance is critical in the development of oligonucleotide therapeutics. Below are detailed methodologies for commonly employed in vitro stability assays.

Serum Stability Assay

This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum, mimicking in vivo conditions.

Materials:

-

Oligonucleotide of interest

-

Fetal Bovine Serum (FBS) or human serum

-

Nuclease-free water

-

10x Annealing Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 M NaCl, 10 mM EDTA)

-

RNA Loading Dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)

-

Polyacrylamide gel (e.g., 15%)

-

Glycerol-tolerant gel buffer

-

Nucleic acid stain (e.g., GelRed or SYBR Gold)

-

Heating block and incubator at 37°C

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Oligonucleotide Duplex Preparation (if applicable):

-

Resuspend single-stranded sense and antisense oligonucleotides to a concentration of 200 µM in nuclease-free water.

-

Combine 10 µL of each 200 µM oligonucleotide solution with 5 µL of 10x annealing buffer and 25 µL of nuclease-free water for a final volume of 50 µL.

-

Incubate the solution at 95°C for 5 minutes in a heating block.

-

Allow the solution to cool slowly to room temperature to facilitate annealing.

-

-

Serum Incubation:

-

Prepare a 10 µL reaction mixture containing 50 pmol of the oligonucleotide duplex and 50% FBS.

-

Prepare separate reaction tubes for each time point (e.g., 0 min, 10 min, 30 min, 1 h, 6 h, 12 h, 24 h).

-

Incubate the tubes at 37°C.

-

At each designated time point, stop the reaction by mixing 5 µL of the sample with 5 µL of RNA loading dye and store at -20°C.

-

-

Analysis by Gel Electrophoresis:

-

Cast a 15% polyacrylamide gel with a glycerol-tolerant gel buffer.

-

Load the samples onto the gel.

-

Run the gel at an appropriate voltage until the dye front reaches the bottom.

-

Stain the gel with a nucleic acid stain.

-